molecular formula C38H26N2O2S B12064316 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid

Cat. No.: B12064316
M. Wt: 574.7 g/mol
InChI Key: SMXFFEPTKBNUQV-BYNJWEBRSA-N
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Description

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the naphthalen-1-yl(phenyl)amino group: This can be achieved through a nucleophilic aromatic substitution reaction where aniline reacts with a naphthalene derivative under basic conditions.

    Synthesis of the 9,10-dihydrophenanthren-2-yl group: This involves the hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon.

    Coupling with thiophene: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.

    Formation of the acrylic acid moiety: The final step involves the Knoevenagel condensation of the cyanoacetic acid with the aldehyde intermediate to form the acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced cyano derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid has several applications in scientific research:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: Employed in the development of novel polymers and materials with specific optical and electronic characteristics.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of this compound depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid derivatives: Compounds with similar structures but different substituents on the aromatic rings.

    Other acrylic acid derivatives: Compounds with different aromatic or heterocyclic groups attached to the acrylic acid moiety.

Uniqueness

The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic structures, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Properties

Molecular Formula

C38H26N2O2S

Molecular Weight

574.7 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[7-(N-naphthalen-1-ylanilino)-9,10-dihydrophenanthren-2-yl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C38H26N2O2S/c39-24-29(38(41)42)23-32-17-20-37(43-32)28-15-18-33-26(21-28)13-14-27-22-31(16-19-34(27)33)40(30-9-2-1-3-10-30)36-12-6-8-25-7-4-5-11-35(25)36/h1-12,15-23H,13-14H2,(H,41,42)/b29-23+

InChI Key

SMXFFEPTKBNUQV-BYNJWEBRSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)C=C(C#N)C(=O)O

Origin of Product

United States

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